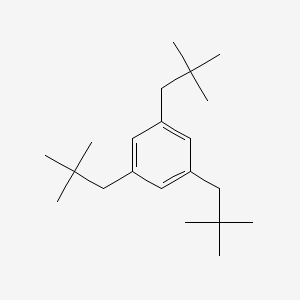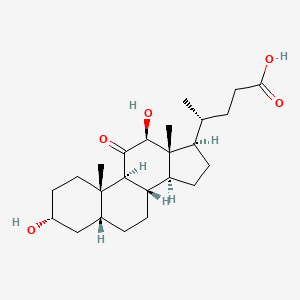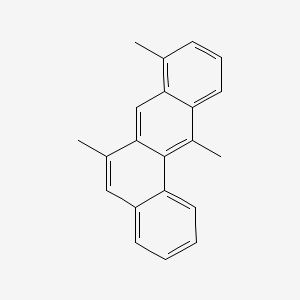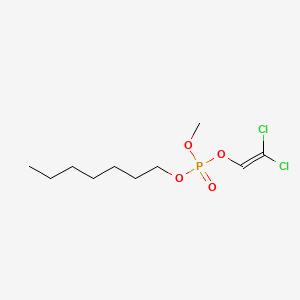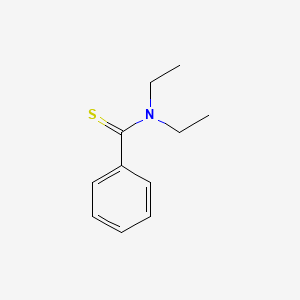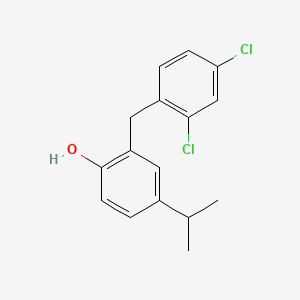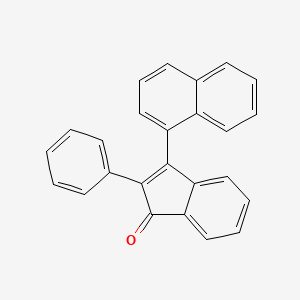
1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- is a complex organic compound with a unique structure that combines an indene core with naphthalene and phenyl groups
Preparation Methods
The synthesis of 1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthalene Group: This step often involves a Friedel-Crafts acylation reaction, where the naphthalene moiety is introduced to the indene core.
Introduction of the Phenyl Group: The phenyl group can be added via a similar Friedel-Crafts reaction or through a Suzuki coupling reaction, which involves the use of palladium catalysts.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents like halogens or nucleophiles (e.g., amines) are introduced to the compound.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is explored for its potential use in materials science, including the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism by which 1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved can vary depending on the specific application, but they often include inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- can be compared with other similar compounds, such as:
1H-Inden-1-one, 2-(1-naphthalenyl)-3-[(4-nitrophenyl)methoxy]-: This compound has a similar indene core but different substituents, leading to distinct chemical properties and applications.
1H-Inden-1-one, 3-[(3-methoxyphenyl)methoxy]-2-(1-naphthalenyl)-:
The uniqueness of 1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- lies in its specific combination of functional groups, which confer unique chemical and physical properties.
Properties
CAS No. |
13304-70-6 |
|---|---|
Molecular Formula |
C25H16O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-naphthalen-1-yl-2-phenylinden-1-one |
InChI |
InChI=1S/C25H16O/c26-25-22-15-7-6-14-21(22)24(23(25)18-10-2-1-3-11-18)20-16-8-12-17-9-4-5-13-19(17)20/h1-16H |
InChI Key |
ZSONKFUQFYBRBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

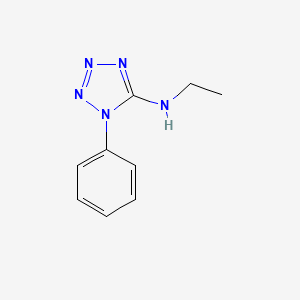
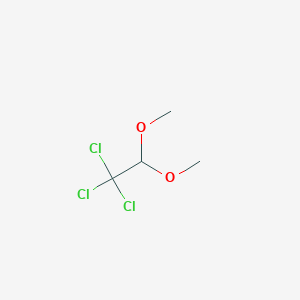

![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)
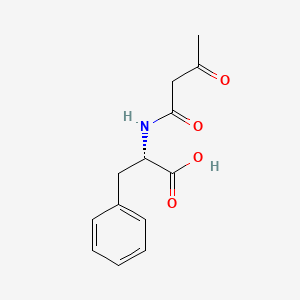
![5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-amine;trihydrochloride](/img/structure/B14709092.png)
